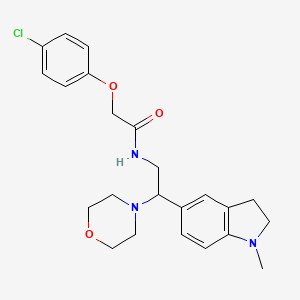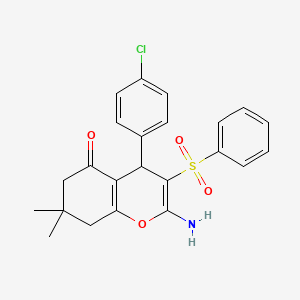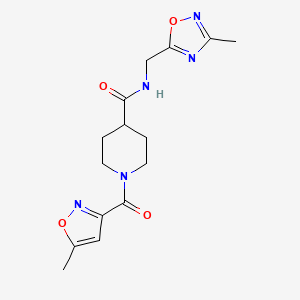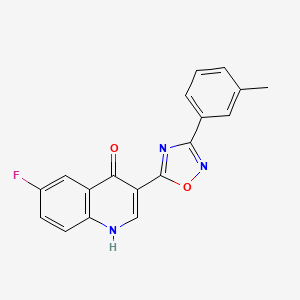
2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide" is a synthetic molecule that appears to be related to various research areas, including corrosion inhibition, antiviral therapy, and antimicrobial activity. Although the exact compound is not directly mentioned in the provided papers, similar compounds with related functional groups and structural motifs have been studied for their chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic precursors to more complex structures. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves the esterification of 4-chlorophenoxyacetic acid, followed by treatment with hydrazine hydrate, and subsequent reactions to form the desired oxadiazole derivatives . Similarly, the synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides starts from hydroxyphenylacetic acid, which is condensed with aromatic amines and then with 1-(2-chloroethyl) morpholine hydrochloride . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structures of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide were determined, revealing the presence of hydrogen bonds and halogen-π interactions that contribute to their solid-state architecture . These findings can provide insights into the potential molecular interactions and stability of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their biological activity. For instance, the synthesized oxadiazole derivatives have shown potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme . The antimicrobial study of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides against various fungal and bacterial strains indicates that these compounds can interact with biological targets, which may also be true for the compound under analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized to understand their behavior in different environments. For example, the corrosion inhibition properties of N-[morpholin-4-yl(phenyl)methyl]acetamide on mild steel in hydrochloric acid solution were studied, showing high inhibition efficiency and spontaneous adsorption on the steel surface . These properties are crucial for predicting the behavior of the compound in similar applications.
科学的研究の応用
Selective σ1 Receptor Ligands
Compounds with structural similarities, such as 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, have been designed and evaluated for their binding affinities against σ1 and σ2 receptors. These compounds show high σ1 receptor affinity and selectivity, which is significant for developing treatments targeting pain, particularly inflammatory pain. The in vivo antinociceptive effects were validated through formalin-induced nociception tests, indicating potential applications in pain management research (Navarrete-Vázquez et al., 2016).
Antiviral and Antiapoptotic Effects
Another structurally related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro. This compound showed therapeutic efficacy in treating Japanese encephalitis, indicating a potential research application in developing antiviral agents (Ghosh et al., 2008).
Antimicrobial Activity
Compounds like 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, which share functional groups with the compound of interest, have been synthesized and evaluated for their antimicrobial activity. These studies demonstrate the potential application of similar compounds in developing new antimicrobial agents, with some exhibiting superior activity compared to standard drugs (Jayadevappa et al., 2012).
Fungicidal Agents
Derivatives such as 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as potent fungicidal agents against a range of fungi, including Candida and Aspergillus species. These findings highlight the utility of similar chemical structures in antifungal research and the development of new treatments for fungal infections (Bardiot et al., 2015).
Corrosion Inhibition
N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied as a corrosion inhibitor for mild steel in hydrochloric acid medium, showcasing the diverse applications of morpholine derivatives in industrial research, particularly in protecting metals against corrosion (Nasser & Sathiq, 2016).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-26-9-8-18-14-17(2-7-21(18)26)22(27-10-12-29-13-11-27)15-25-23(28)16-30-20-5-3-19(24)4-6-20/h2-7,14,22H,8-13,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUACMHKMCCRJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2518550.png)
![3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid](/img/structure/B2518551.png)
![3-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2518553.png)

![5-ethyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2518559.png)
![1-(tert-butyl)-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2518560.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2518563.png)
![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine](/img/structure/B2518564.png)
![7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518567.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile](/img/structure/B2518568.png)

![3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B2518570.png)

